molecular formula C10H13ClO B165052 4-tert-Butyl-2-chlorophenol CAS No. 98-28-2

4-tert-Butyl-2-chlorophenol

Cat. No. B165052
CAS RN: 98-28-2
M. Wt: 184.66 g/mol
InChI Key: PRLINSMUYJWPBL-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-chlorophenol is a colorless liquid used in organic synthesis . It has a molecular formula of C10H13ClO and a molecular weight of 184.663 .


Synthesis Analysis

The synthesis of 4-tert-Butyl-2-chlorophenol can be achieved from 4-tert-Butylphenol . In one method, the solution was cooled in an ice bath, and sulfuryl chloride was added dropwise over approximately 40 minutes. The solution turned yellow, then red, and was stirred at ambient temperature overnight. The solution was then concentrated and purified by vacuum distillation .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-2-chlorophenol can be viewed using Java or Javascript . The molecule contains a total of 25 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

4-tert-Butyl-2-chlorophenol has a boiling point of 85-86 °C and a density of 1.099 g/cm3 . It is slightly soluble in chloroform and ethyl acetate . The compound is clear and colorless to pale yellow .

Scientific Research Applications

1. Adsorption and Degradation Studies

Studies have shown the effectiveness of adsorption kinetics of chlorophenols, including compounds similar to 4-tert-Butyl-2-chlorophenol, in water treatment. The adsorption of these compounds onto granular activated carbon in the presence of ultrasound frequencies enhances both the rate and amount of adsorption, indicating a potential application in water purification technologies (Hamdaoui & Naffrechoux, 2009). Additionally, the photocatalytic degradation of chlorophenols using TiO2 under visible light offers another avenue for treating water contaminants (Kim & Choi, 2005).

2. Oxidation and Reaction Pathways

Research has explored the oxidation and degradation pathways of chlorophenols, including 4-tert-Butyl-2-chlorophenol. The use of advanced oxidation processes, like sulfate radicals generated from zero-valent iron and peroxydisulfate, shows high efficiency in degrading chlorophenols at ambient temperatures (Zhao et al., 2010). Moreover, the study of photoactivated periodate reactions with chlorophenols in acidic solutions has provided insights into their kinetics and mechanisms, expanding the understanding of chemical reactions in environmental applications (Chia, Tang, & Weavers, 2004).

3. Photocatalysis and Environmental Applications

The field of environmental science has seen significant applications of 4-tert-Butyl-2-chlorophenol in photocatalysis. Visible light-induced photocatalytic degradation using TiO2-based materials demonstrates the potential for removing chlorophenols from environmental samples. This research opens up possibilities for developing new methods for treating water and soil contaminants with greater efficiency (Hu, Li, & Fan, 2013).

4. Analytical Method Development

Advancements in analytical methods have also been noted, where new techniques for the fast chromogenic identification of phenolic pollutants, including chlorophenols, have been developed. This research is crucial in monitoring and managing environmental pollution (Li et al., 2014).

Safety And Hazards

4-tert-Butyl-2-chlorophenol is considered hazardous. It is toxic if swallowed and causes skin irritation and serious eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4-tert-butyl-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLINSMUYJWPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059164
Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2-chlorophenol

CAS RN

98-28-2
Record name 4-tert-Butyl-2-chlorophenol
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Record name 4-tert-Butyl-2-chlorophenol
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Record name 4-tert-Butyl-2-chlorophenol
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Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Record name Phenol, 2-chloro-4-(1,1-dimethylethyl)-
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Record name 4-tert-butyl-2-chlorophenol
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Record name 4-TERT-BUTYL-2-CHLOROPHENOL
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Synthesis routes and methods I

Procedure details

To a solution of 4-tert-butyl-phenol (40.0 g, 0.27 mol) and SO2Cl2 (37.5 g, 0.28 mol) in CH2Cl2 was added MeOH (9.0 g, 0.28 mol) at 0° C. After addition was complete, the mixture was stirred overnight at room temperature and then water (200 mL) was added. The resulting solution was extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The residue was purified by column chromatography (Pet. Ether/EtOAc, 50:1) to give 4-tert-butyl-2-chloro-phenol (47.0 g, 95%).
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-tert-Butyl-phenol (2.64 g, 17.5 mmol) was dissolved in 1M solution of SO2Cl2 in DCM (17.5 mL, 17.5 mmol) and MeOH (0.71 mL, 17.5 mmol) was added. The reaction was stirred at rt and monitored for progression. Additional 1M SO2Cl2/DCM (10 mL) and MeOH (0.36 mL) were added. The reaction mixture was concentrated in vacuo to yield the target compound. Calculated mass=186. Observed mass=187
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.71 mL
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2 DCM
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.36 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
JC Pekas, JE Bakke, JL Giles… - Journal of Environmental …, 1977 - Taylor & Francis
… ,1-dimethylethyl)phenyl methyl methylphosphoramidate (19%), 2-[3-chloro-4-[ [ (methoxy) (methylamino)phosphinyl]oxy]phenyl]-2-methylpropionic acid (2%), 4tert-butyl-2-chlorophenol (…
Number of citations: 4 www.tandfonline.com
JD Chartres, A Dahir, PA Tasker, FJ White - Inorganic Chemistry …, 2007 - Elsevier
… Ligands 3 and 4 were synthesised via a modified literature procedure [11] (Scheme 2) in which either 4-tert-butyl-2-methylphenol or 4-tert-butyl-2-chlorophenol is reacted with …
Number of citations: 9 www.sciencedirect.com
K Kushioka - The Journal of Organic Chemistry, 1983 - ACS Publications
… 4-tert-butyl-2-chlorophenol, the concentration of catalyst was increased by a factor of 4, and the reaction times were 1 and 4 h, respectively. Other conditions were the same as standard. …
Number of citations: 43 pubs.acs.org
T Göen, H Denghel, H Drexler - 2018 - oem.bmj.com
… The procedure enables the simultaneous quantification of 9 biomarkers for OPP exposure (4-tert-butyl-2-chlorophenol, 3-chloro-7-hydroxy-4-methylcoumarin, 2-(diethylamino)−6-…
Number of citations: 2 oem.bmj.com
DC O'Donnell, VA Isaacs, LE Kiely… - Journal of Chemical …, 1963 - ACS Publications
DISCUSSION At temperaturesbelow 40 C., SPS typically crystallizes from hexane in fine-grained ß crystals. On standing in solvent these ß crystals (accelerated by the presence of finely …
Number of citations: 2 pubs.acs.org
HB Lee, LD Weng, ASY Chau - Journal of the Association of …, 1984 - academic.oup.com
Modification of a method previously published by us generates a wider scope and more rugged procedure for the confirmation of 9 organophosphorus pesticides (OPs). This method …
Number of citations: 4 academic.oup.com
C Wang, MB Kralj, B Košmrlj, J Yao, S Košenina… - Chemosphere, 2017 - Elsevier
Stability studies of two avobenzone transformation products: chloro-avobenzone [2-chloro-1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione] and dichloro-avobenzone [2,2-…
Number of citations: 19 www.sciencedirect.com
HN Simpson - 1964 - search.proquest.com
… the anodic oxidation of 4-tert-butyl-2chlorophenol as calculated by … 4-tert- butyl-2-chlorophenol. This would explain why no oxi dation wave was observed for 4-tert -butyl-2-chlorophenol. …
Number of citations: 0 search.proquest.com
M O'Keeffe, JF Eades, KL Strickland… - Journal of the …, 1982 - Wiley Online Library
… The maximum residue limit of 0.05 mg kg-1 in whole milk refers to the parent compound only, although the phenolic hydrolysis product of crufomate, 4-tert-butyl-2-chlorophenol, …
Number of citations: 4 onlinelibrary.wiley.com
BG Tehan, EJ Lloyd, MG Wong, WR Pitt… - Quantitative …, 2002 - Wiley Online Library
The electronic properties of small molecules can be calculated quickly and with a reasonable degree of accuracy using semiempirical QM methods. In this study a set of QM properties …
Number of citations: 150 onlinelibrary.wiley.com

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